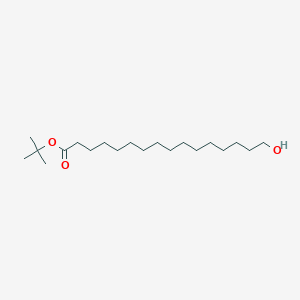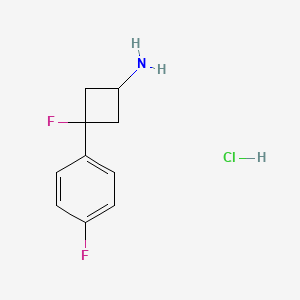
cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring substituted with fluorine atoms and a fluorophenyl group, making it a subject of study in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of fluorinating agents and catalysts to ensure the correct stereochemistry and substitution pattern on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups on the cyclobutane ring or the fluorophenyl group.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atoms or the amine group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study the effects of fluorinated cyclobutanes on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The fluorine atoms in the compound can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.
Wirkmechanismus
The mechanism of action of cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or biological research.
Vergleich Mit ähnlichen Verbindungen
- cis-3-Fluoro-3-(4-chlorophenyl)cyclobutanamine hydrochloride
- cis-3-Fluoro-3-(4-bromophenyl)cyclobutanamine hydrochloride
- cis-3-Fluoro-3-(4-methylphenyl)cyclobutanamine hydrochloride
Comparison: Compared to its analogs, cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride is unique due to the presence of fluorine atoms on both the cyclobutane ring and the phenyl group. This dual fluorination can enhance its chemical stability and influence its reactivity and biological activity. The specific positioning of fluorine atoms can also affect the compound’s physical properties, such as solubility and melting point.
Eigenschaften
Molekularformel |
C10H12ClF2N |
|---|---|
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
3-fluoro-3-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9H,5-6,13H2;1H |
InChI-Schlüssel |
AMXAIVJKGWDUHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=C(C=C2)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)

![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)

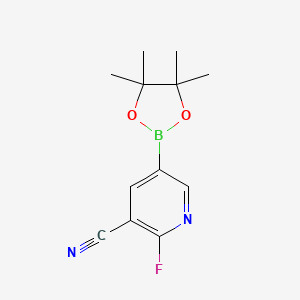
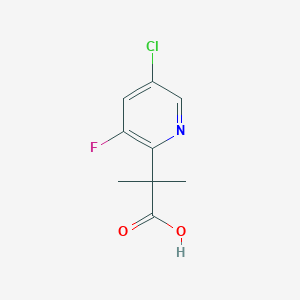


![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
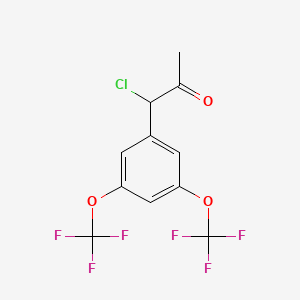
![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)

